3-bromo-N-pentan-3-ylbenzamide
Overview
Description
3-bromo-N-pentan-3-ylbenzamide is an organic compound with the molecular formula C12H16BrNO and a molecular weight of 27016554 It is characterized by the presence of a bromine atom attached to a benzamide structure, with a pentan-3-yl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-pentan-3-ylbenzamide typically involves the bromination of a suitable benzamide precursor. One common method is the bromination of N-pentan-3-ylbenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the desired position on the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-pentan-3-ylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-bromo-N-pentan-3-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-pentan-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pentan-3-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-ethylbenzamide
- 3-bromo-N-propylbenzamide
- 3-bromo-N-butylbenzamide
Uniqueness
3-bromo-N-pentan-3-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-3-yl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
IUPAC Name |
3-bromo-N-pentan-3-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-11(4-2)14-12(15)9-6-5-7-10(13)8-9/h5-8,11H,3-4H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFVIJAAWIYFJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358292 | |
Record name | 3-bromo-N-pentan-3-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788539 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6612-51-7 | |
Record name | 3-bromo-N-pentan-3-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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